molecular formula C10H11N3 B8444871 3-Cyclopropyl-2-(pyrimidin-5-yl)propanenitrile

3-Cyclopropyl-2-(pyrimidin-5-yl)propanenitrile

Cat. No.: B8444871
M. Wt: 173.21 g/mol
InChI Key: WVRZROIMUHXWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-(pyrimidin-5-yl)propanenitrile is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropyl-2-pyrimidin-5-ylpropanenitrile

InChI

InChI=1S/C10H11N3/c11-4-9(3-8-1-2-8)10-5-12-7-13-6-10/h5-9H,1-3H2

InChI Key

WVRZROIMUHXWJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C#N)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(pyrimidin-5-yl)acetonitrile (1.8 g, 15.1 mmol) in DMF (20 mL) was degassed and (bromomethyl)cyclopropane was added (2.04 g, 15.1 mmol). The reaction mixture was cooled to −10° C., NaH was added (720 mg, 18.1 mmol, 60% in mineral oil) in portions under N2 and stirred at the same temperature for 45 mins. The reaction mixture was quenched with sat. NH4Cl and extracted with EtOAc (30 ml×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated. The crude product was purification by column chromatography on silica gel (petroleum ether: EtOAc=3:1) to give 3-cyclopropyl-2-(pyrimidin-5-yl)propanenitrile (2.25 g, yield: 85%).1H NMR (CDCl3 400 MHz): δ9.22 (s, 1H), 68.78 (s, 2H), 3.80 (t, J=8 Hz, 2H), 1.98-1.92 (m, 1H), 1.83-1.79 (m, 1H), 0.87-0.83 (m, 1H), 0.61-0.59 (m, 2H), 0.21-0.13 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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